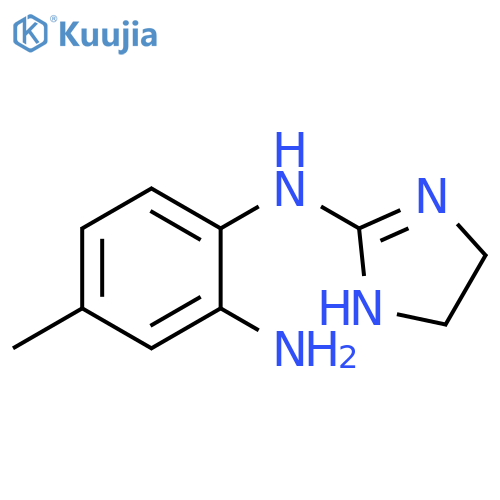

Cas no 734484-39-0 (N1-(4,5-dihydro-1H-imidazol-2-yl)-4-methylbenzene-1,2-diamine)

734484-39-0 structure

商品名:N1-(4,5-dihydro-1H-imidazol-2-yl)-4-methylbenzene-1,2-diamine

CAS番号:734484-39-0

MF:C10H14N4

メガワット:190.244961261749

MDL:MFCD30477738

CID:5232440

PubChem ID:125427325

N1-(4,5-dihydro-1H-imidazol-2-yl)-4-methylbenzene-1,2-diamine 化学的及び物理的性質

名前と識別子

-

- 1,2-Benzenediamine, N1-(4,5-dihydro-1H-imidazol-2-yl)-4-methyl-

- N1-(4,5-dihydro-1H-imidazol-2-yl)-4-methylbenzene-1,2-diamine

-

- MDL: MFCD30477738

- インチ: 1S/C10H14N4/c1-7-2-3-9(8(11)6-7)14-10-12-4-5-13-10/h2-3,6H,4-5,11H2,1H3,(H2,12,13,14)

- InChIKey: XAARRKRJCUFHTQ-UHFFFAOYSA-N

- ほほえんだ: C1(NC2NCCN=2)=CC=C(C)C=C1N

N1-(4,5-dihydro-1H-imidazol-2-yl)-4-methylbenzene-1,2-diamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-320392-10.0g |

N1-(4,5-dihydro-1H-imidazol-2-yl)-4-methylbenzene-1,2-diamine |

734484-39-0 | 95.0% | 10.0g |

$6450.0 | 2025-03-19 | |

| Ambeed | A1093935-1g |

N1-(4,5-Dihydro-1H-imidazol-2-yl)-4-methylbenzene-1,2-diamine |

734484-39-0 | 95% | 1g |

$1084.0 | 2024-04-17 | |

| Enamine | EN300-320392-0.05g |

N1-(4,5-dihydro-1H-imidazol-2-yl)-4-methylbenzene-1,2-diamine |

734484-39-0 | 95.0% | 0.05g |

$1261.0 | 2025-03-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2040201-1g |

N1-(4,5-Dihydro-1H-imidazol-2-yl)-4-methylbenzene-1,2-diamine |

734484-39-0 | 97% | 1g |

¥8929.00 | 2024-07-28 | |

| Enamine | EN300-320392-1.0g |

N1-(4,5-dihydro-1H-imidazol-2-yl)-4-methylbenzene-1,2-diamine |

734484-39-0 | 95.0% | 1.0g |

$1500.0 | 2025-03-19 | |

| Enamine | EN300-320392-10g |

N1-(4,5-dihydro-1H-imidazol-2-yl)-4-methylbenzene-1,2-diamine |

734484-39-0 | 10g |

$6450.0 | 2023-09-04 | ||

| Enamine | EN300-320392-0.25g |

N1-(4,5-dihydro-1H-imidazol-2-yl)-4-methylbenzene-1,2-diamine |

734484-39-0 | 95.0% | 0.25g |

$1381.0 | 2025-03-19 | |

| Enamine | EN300-320392-2.5g |

N1-(4,5-dihydro-1H-imidazol-2-yl)-4-methylbenzene-1,2-diamine |

734484-39-0 | 95.0% | 2.5g |

$2940.0 | 2025-03-19 | |

| Enamine | EN300-320392-5g |

N1-(4,5-dihydro-1H-imidazol-2-yl)-4-methylbenzene-1,2-diamine |

734484-39-0 | 5g |

$4349.0 | 2023-09-04 | ||

| Enamine | EN300-320392-0.1g |

N1-(4,5-dihydro-1H-imidazol-2-yl)-4-methylbenzene-1,2-diamine |

734484-39-0 | 95.0% | 0.1g |

$1320.0 | 2025-03-19 |

N1-(4,5-dihydro-1H-imidazol-2-yl)-4-methylbenzene-1,2-diamine 関連文献

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

734484-39-0 (N1-(4,5-dihydro-1H-imidazol-2-yl)-4-methylbenzene-1,2-diamine) 関連製品

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:734484-39-0)N1-(4,5-dihydro-1H-imidazol-2-yl)-4-methylbenzene-1,2-diamine

清らかである:99%

はかる:1g

価格 ($):976.0